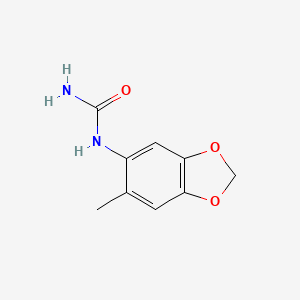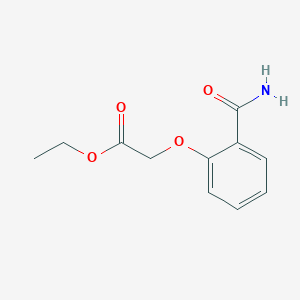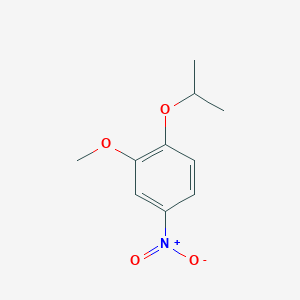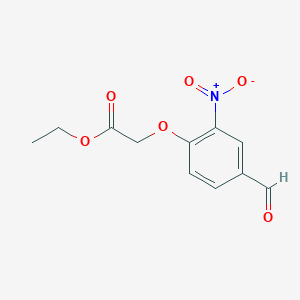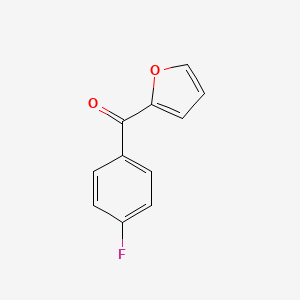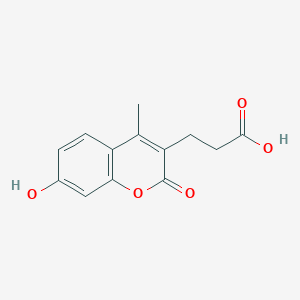
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also known as 7-Hydroxy-4-methylcoumarin-3-acetic acid, is a derivative of coumarin. This compound is known for its fluorescent properties and is used in various scientific applications, including as a pH indicator and in fluorescence-based assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid typically involves the condensation of 4-methylumbelliferone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity
化学反应分析
Types of Reactions
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction of the carbonyl group to form alcohols
Substitution: Electrophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogens or nitrating agents in the presence of catalysts
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated or nitrated derivatives
科学研究应用
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nucleic acids and proteins
Biology: Employed in fluorescence microscopy to study cellular processes
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent
Industry: Utilized in the development of fluorescent dyes and pH indicators
作用机制
The mechanism of action of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength (around 360 nm) and emits light at a different wavelength (around 450 nm). This property is exploited in various assays and imaging techniques. The molecular targets and pathways involved include:
Binding to nucleic acids: Enhancing fluorescence upon binding
Interaction with proteins: Altering fluorescence based on the protein environment
相似化合物的比较
Similar Compounds
4-Methylumbelliferone: A precursor in the synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also used as a fluorescent probe
Coumarin: The parent compound, known for its anticoagulant properties
7-Hydroxycoumarin: Another derivative with similar fluorescent properties
Uniqueness
This compound is unique due to its specific structural features that enhance its fluorescent properties and make it suitable for a wide range of applications in scientific research. Its ability to act as a pH indicator and its stability under various conditions further distinguish it from other similar compounds.
属性
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDSAVPKKKVDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415489 |
Source


|
| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-06-2 |
Source


|
| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
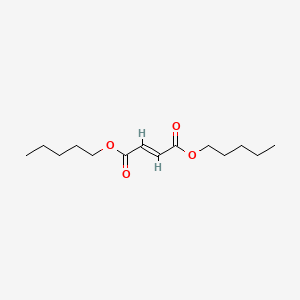
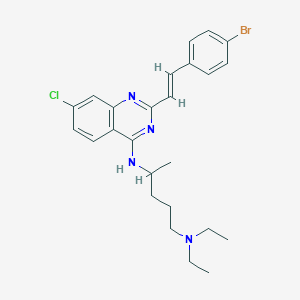
![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
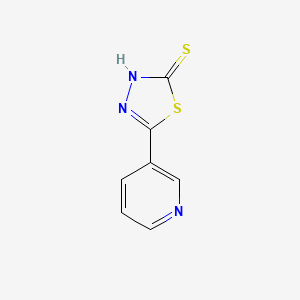
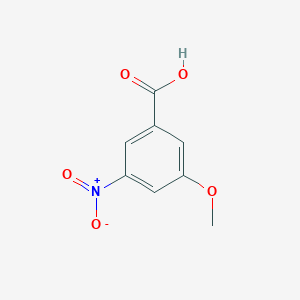
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
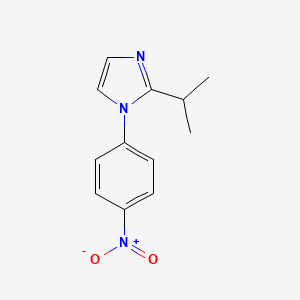
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)
